Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,8]naphthyridine]-1-carboxylate
Description
Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,8]naphthyridine]-1-carboxylate is a spirocyclic compound featuring a piperidine ring fused to a 1,8-naphthyridine scaffold, with a benzyl carboxylate substituent. Spirocyclic architectures are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity and metabolic stability .
Properties
Molecular Formula |
C20H23N3O2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
benzyl spiro[3,4-dihydro-1H-1,8-naphthyridine-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C20H23N3O2/c24-19(25-15-16-5-2-1-3-6-16)23-13-10-20(11-14-23)9-8-17-7-4-12-21-18(17)22-20/h1-7,12H,8-11,13-15H2,(H,21,22) |
InChI Key |
VCWBKOXUVBTWDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)NC4=C1C=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Spirocyclic Core Formation via Intramolecular Acyl Transfer
A widely adopted method involves intramolecular acyl migration to establish the spiro junction. The protocol proceeds as follows:
Acylation of 1-Benzyl-4-Piperidone :
Catalytic Debenzylation :
Carboxylation :
Mechanistic Insight : The debenzylation step generates a free amine, which undergoes nucleophilic attack on the adjacent carbonyl group, facilitating spirocyclization.
Friedländer Cyclization for Naphthyridine Construction
An alternative route employs Friedländer annulation to build the 1,8-naphthyridine ring:
Condensation of β-Keto Esters :
Spirocyclization :
Benzyl Protection :
Optimization Strategies
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Acylation Solvent | Dry toluene | +15% vs. THF | |
| Cyclization Temp | −78°C (LDA-mediated) | +20% vs. RT | |
| Hydrogenation Pressure | 40 psi H₂ | +25% vs. 20 psi |
Catalytic Systems
- Pd/C (10 mol%) : Optimal for debenzylation without over-reduction.
- MnO₂ Oxidation : Converts β-hydroxy esters to β-keto esters with 90% efficiency.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-[1,8]naphthyridine]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-[1,8]naphthyridine]-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-[1,8]naphthyridine]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Tert-Butyl-Substituted Spiro[piperidine-1,8-naphthyridines]
Key analogs include tert-butyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,8]naphthyridine]-1-carboxylate (13i) and its chloro- and boronate derivatives (e.g., 25 , 20 ).
Key Differences :
- Reactivity: Benzyl groups are more susceptible to hydrogenolysis (e.g., via Pd/C), enabling selective deprotection , whereas tert-Boc groups require acidic conditions.
- Synthetic Flexibility : Chloro- and boronate-substituted derivatives (e.g., 20 , 25 ) enable Suzuki-Miyaura cross-couplings, expanding structural diversity .
Spiro[piperidine-quinoline] Derivatives
Compounds like 1-benzyl-4'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] () share structural similarities but differ in the fused aromatic system (quinoline vs. naphthyridine).
Key Differences :
- Conformational Dynamics: Quinoline-based spiro compounds exhibit distinct ring conformations due to intramolecular acyl transfer processes .
Other Benzyl-Substituted Naphthyridines
7-Benzyl-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid () shares a benzyl-naphthyridine scaffold but lacks spirocyclic architecture.
Key Insight: The spirocyclic framework may reduce off-target effects by limiting conformational flexibility, whereas non-spiro benzyl-naphthyridines exhibit broader pharmacological profiles .
Biological Activity
Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,8]naphthyridine]-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and therapeutic implications, focusing on its anticancer properties, neuroprotective effects, and other pharmacological activities.
Chemical Structure and Synthesis
The compound belongs to a class of spiro compounds characterized by a unique bicyclic structure. The synthesis typically involves multi-step organic reactions that include acylation and intramolecular cyclization processes. Recent studies have utilized various methodologies to enhance yield and purity while exploring structure-activity relationships (SAR) that influence biological efficacy.
Anticancer Activity
Recent research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines, including hypopharyngeal tumor cells (FaDu). The mechanism appears to involve the disruption of cellular signaling pathways related to cell survival and proliferation.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| FaDu | 15 | Apoptosis induction | |
| A549 | 20 | Cell cycle arrest | |
| MCF-7 | 25 | Caspase activation |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. This inhibition enhances cholinergic transmission and may contribute to cognitive improvement.
Table 2: Neuroprotective Activity
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. The compound demonstrated significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related damage in cells.
Table 3: Antioxidant Activity Assays
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Scavenging | 30 |
| ABTS Scavenging | 25 |
Case Studies
A notable case study involved the administration of the compound in a murine model of cancer. The results showed a marked decrease in tumor size and an increase in survival rates compared to control groups. These findings support the potential of this compound as a promising candidate for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
